2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine
Overview
Description
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine is a chemical compound with the molecular formula C₁₃H₁₂N₄. It is a derivative of benzimidazole and contains two amino groups in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine typically involves the reaction of 2-aminophenyl hydrazine with an appropriate diazonium salt under acidic conditions
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine can undergo various chemical reactions, including:
Oxidation: : The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: : The compound can be reduced to form different amines or amides.
Substitution: : The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: : Primary, secondary, and tertiary amines, as well as amides.
Substitution: : Alkylated and acylated derivatives.
Scientific Research Applications
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : It is being investigated for its therapeutic potential in treating various diseases.
Industry: : The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine exerts its effects involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and ionic interactions with enzymes and receptors, leading to biological activity.
Comparison with Similar Compounds
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine is structurally similar to other benzimidazole derivatives, such as 2-(4-aminophenyl)-1H-benzimidazole-5-amine and 5-amino-2-(4-aminophenyl)benzimidazole. its unique combination of amino groups and triazole ring sets it apart, providing distinct chemical and biological properties.
List of Similar Compounds
2-(4-aminophenyl)-1H-benzimidazole-5-amine
5-amino-2-(4-aminophenyl)benzimidazole
2-(4-aminophenyl)-1H-benzimidazole-6-amine
Properties
IUPAC Name |
3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-11-7-3-1-5-9(11)13-18-19-14(20(13)17)10-6-2-4-8-12(10)16/h1-8H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDMJBMSVRCFAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)C3=CC=CC=C3N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328019 | |
Record name | 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92495-28-8 | |
Record name | 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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